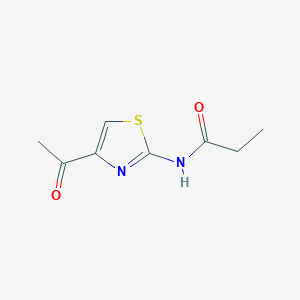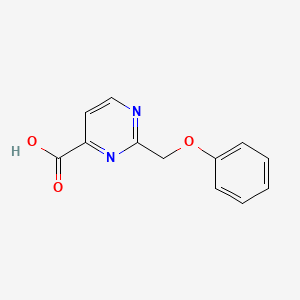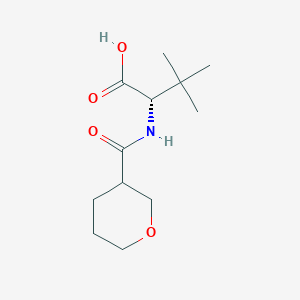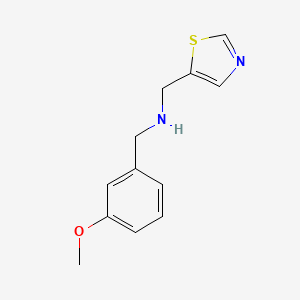
2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline, also known as MTMTA, is a compound that has been extensively studied in scientific research due to its potential applications in medicine and agriculture.
Mechanism of Action
The mechanism of action of 2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins that are essential for the growth and survival of fungi, bacteria, and cancer cells. For example, 2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline has been shown to inhibit the activity of chitinase, an enzyme that is crucial for the cell wall synthesis of fungi. Additionally, 2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline has been found to induce the expression of pro-apoptotic proteins and inhibit the activity of anti-apoptotic proteins in cancer cells.
Biochemical and Physiological Effects
2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline has been shown to have several biochemical and physiological effects in various organisms. In one study, 2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline was found to increase the activity of antioxidant enzymes and reduce the levels of reactive oxygen species in the liver of rats. Another study showed that 2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline had a protective effect on the kidneys of rats that were exposed to oxidative stress. Additionally, 2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline has been found to have a positive effect on plant growth and development, as it was shown to increase the germination rate and root length of wheat seeds.
Advantages and Limitations for Lab Experiments
One advantage of using 2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline in lab experiments is that it has been extensively studied and has a well-established synthesis method. Additionally, 2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline is relatively stable and can be stored for long periods of time without significant degradation. However, one limitation of using 2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline is that it can be toxic to certain organisms at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of 2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline and its potential applications in medicine and agriculture. Future research could also focus on the development of new derivatives of 2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline that have enhanced activity and reduced toxicity.
Synthesis Methods
2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline can be synthesized through a multi-step process that involves the reaction of 2-methoxy-5-methyl aniline with thioacetic acid, followed by the reaction of the resulting thioester with 1,3-thiazole-5-carboxaldehyde. The final product is obtained through the reduction of the imine intermediate with sodium borohydride.
Scientific Research Applications
2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline has been studied for its potential applications as an antifungal, antibacterial, and anticancer agent. In one study, 2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline was found to have antifungal activity against several strains of fungi, including Candida albicans and Aspergillus niger. Another study showed that 2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli. Additionally, 2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline has been shown to have anticancer properties, as it was found to induce apoptosis in human breast cancer cells.
properties
IUPAC Name |
2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-9-3-4-12(15-2)11(5-9)14-7-10-6-13-8-16-10/h3-6,8,14H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXSYVNNASFMFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NCC2=CN=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(tert-butylamino)-2-oxoethyl]-2-chloro-N-methylpropanamide](/img/structure/B7567967.png)
![3-[Cyclopropyl-(4-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B7567980.png)
![[2-[2-(4-nitrobenzoyl)hydrazinyl]-2-oxoethyl] (E)-3-(5-bromofuran-2-yl)prop-2-enoate](/img/structure/B7568001.png)



![[1-[(1-Methyltriazol-4-yl)methylamino]cyclopentyl]methanol](/img/structure/B7568041.png)
![N-[[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]methyl]cyclopropanamine](/img/structure/B7568049.png)
![N-cyclopropyl-4-[(1-methyltriazol-4-yl)methylamino]benzamide](/img/structure/B7568055.png)
![N-[(1-methyltriazol-4-yl)methyl]-1-pyrimidin-2-ylpiperidin-3-amine](/img/structure/B7568056.png)

![2-Methyl-3-[methyl-(2-methylpyrimidin-4-yl)amino]propanoic acid](/img/structure/B7568059.png)